molecular formula C16H12BrNO4 B11618950 2-(2-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(2-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B11618950
M. Wt: 362.17 g/mol
InChI Key: UZYJBZKHOAPOPN-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromophenyl group and two methoxy groups attached to the benzoxazinone core

Preparation Methods

The synthesis of 2-(2-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromophenylamine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(2-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

2-(2-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives, such as:

These comparisons highlight the unique features of this compound, such as its combination of bromophenyl and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12BrNO4

Molecular Weight

362.17 g/mol

IUPAC Name

2-(2-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H12BrNO4/c1-20-13-7-10-12(8-14(13)21-2)18-15(22-16(10)19)9-5-3-4-6-11(9)17/h3-8H,1-2H3

InChI Key

UZYJBZKHOAPOPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Br)OC

Origin of Product

United States

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